molecular formula C8H18N2O4S B11937902 (R)-Valiltramiprosate

(R)-Valiltramiprosate

Cat. No.: B11937902
M. Wt: 238.31 g/mol
InChI Key: NRZRFNYKMSAZBI-SSDOTTSWSA-N
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Description

®-Valiltramiprosate is a chiral compound with potential applications in various scientific fields. It is a derivative of tramiprosate, which has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Valiltramiprosate typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. The process may include steps such as:

    Chiral Resolution: Using chiral agents to separate the enantiomers.

    Asymmetric Synthesis: Employing chiral catalysts or reagents to favor the formation of the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Valiltramiprosate may involve large-scale chiral resolution techniques or the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

®-Valiltramiprosate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to simpler compounds using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, especially in neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-Valiltramiprosate involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.

    Modulating Receptors: Interacting with receptors to alter their activity.

    Affecting Signaling Pathways: Influencing cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Tramiprosate: The parent compound, studied for similar therapeutic effects.

    Other Chiral Amines:

Uniqueness

®-Valiltramiprosate is unique due to its specific chiral configuration, which may confer distinct biological activity and therapeutic potential compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C8H18N2O4S

Molecular Weight

238.31 g/mol

IUPAC Name

3-[[(2R)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m1/s1

InChI Key

NRZRFNYKMSAZBI-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NCCCS(=O)(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCCCS(=O)(=O)O)N

Origin of Product

United States

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